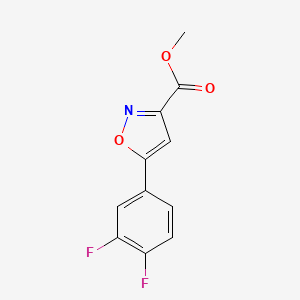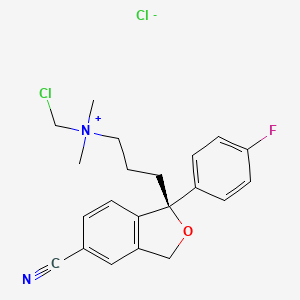
N-Chloromethyl (S)-Citalopram Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Chloromethyl (S)-Citalopram Chloride is a derivative of the well-known antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloromethyl (S)-Citalopram Chloride typically involves the chloromethylation of (S)-citalopram. This process can be achieved through the reaction of (S)-citalopram with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-Chloromethyl (S)-Citalopram Chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学研究应用
N-Chloromethyl (S)-Citalopram Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of novel antidepressant compounds.
Biological Studies: The compound is studied for its interactions with serotonin transporters and other biological targets.
Industrial Applications: It can be used in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of N-Chloromethyl (S)-Citalopram Chloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The chloromethyl group may also impart additional pharmacological properties, making it a valuable compound for further research.
相似化合物的比较
Similar Compounds
Citalopram: The parent compound, widely used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
N-Chloromethyl (S)-Citalopram Chloride is unique due to the presence of the chloromethyl group, which can be further modified to create a variety of derivatives with potentially enhanced or novel pharmacological properties. This makes it a valuable compound for drug development and medicinal chemistry research.
属性
分子式 |
C21H23Cl2FN2O |
|---|---|
分子量 |
409.3 g/mol |
IUPAC 名称 |
chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChI 键 |
NBPWOQRBNRRAJK-BOXHHOBZSA-M |
手性 SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
规范 SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


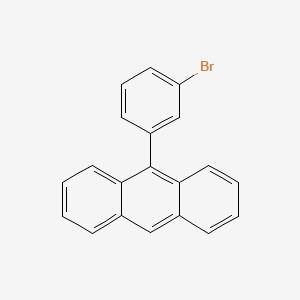

![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)
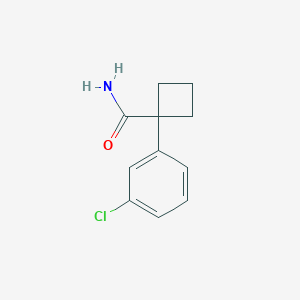
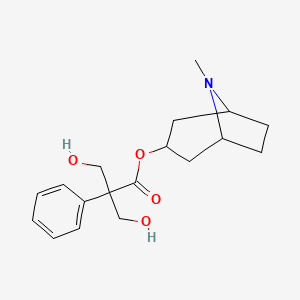
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
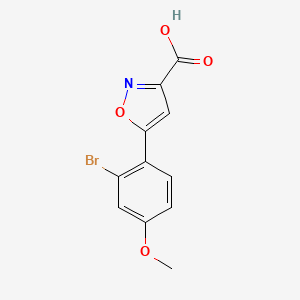
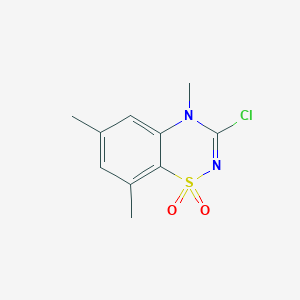

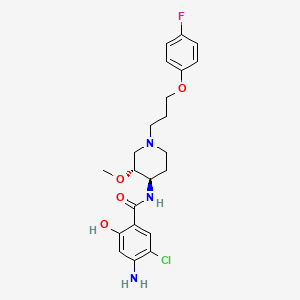
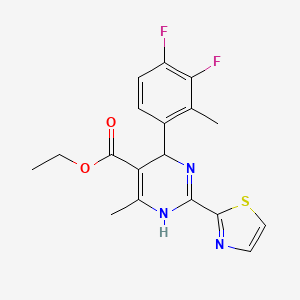

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
